1-Bromo-4-(isopropylsulfinyl)benzene
Overview
Description
“1-Bromo-4-(isopropylsulfinyl)benzene” is a chemical compound with the molecular formula C9H11BrOS . It has a molecular weight of 247.15 g/mol . The IUPAC name for this compound is 1-bromo-4-propan-2-ylsulfinylbenzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-(isopropylsulfinyl)benzene is 1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3
. This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.15 g/mol . It has a computed XLogP3-AA value of 2.4, which is a measure of its hydrophobicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 245.97140 g/mol . The topological polar surface area is 36.3 Ų .
Scientific Research Applications
Ring Halogenation : One application involves the ring halogenations of polyalkylbenzenes, where compounds like 1-Bromo-4-(isopropylsulfinyl)benzene can be used as substrates. Such reactions are critical in the synthesis of halogenated aromatic compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and polymers (Bovonsombat & Mcnelis, 1993).
Aryne Chemistry : Arynes are highly reactive intermediates in organic chemistry. The manipulation of compounds like 1-Bromo-4-(isopropylsulfinyl)benzene under specific conditions can lead to the formation of arynes, which can undergo various reactions including cycloadditions and substitutions. These reactions are pivotal in constructing polycyclic aromatic compounds and in the diversification of aromatic cores in medicinal chemistry (Schlosser & Castagnetti, 2001).
Fluorescence Studies : The structural modification of 1-Bromo-4-(isopropylsulfinyl)benzene can lead to derivatives with interesting fluorescence properties. These derivatives can be used in the development of fluorescent materials for sensing, imaging, and optical devices. The study of their photoluminescence properties in solution and solid states provides insights into their potential applications in materials science (Zuo-qi, 2015).
Graphene Nanoribbon Precursors : 1-Bromo-4-(isopropylsulfinyl)benzene and its derivatives serve as precursors in the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, which are critical for their electronic properties and applications in nanoelectronics and optoelectronics (Patil et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(isopropylsulfinyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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